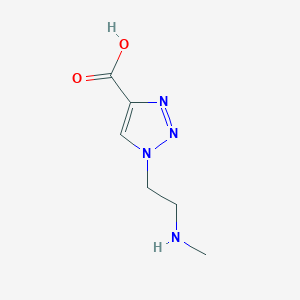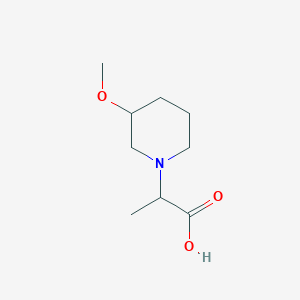
1-(2-Fluoropyridin-4-yl)azepane
Übersicht
Beschreibung
1-(2-Fluoropyridin-4-yl)azepane, also known as 1-fluoro-4-pyridylazepane or FPA, is a synthetic organic compound belonging to the heterocyclic class of compounds. FPA is a structural isomer of 1-azepane, which is a cyclic hydrocarbon with a five-membered ring containing an oxygen atom and a nitrogen atom. FPA is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
One area of application is in the development of novel azepane derivatives as inhibitors of protein kinase B (PKB), which is significant in cancer research. These derivatives, designed based on molecular modeling studies, have shown to possess plasma stability and in vitro inhibitory activity against PKA and PKB-α. This is pivotal for drug development as it targets the signaling pathways involved in cell growth and survival (Breitenlechner et al., 2004).
Fluorination of Bioactive Compounds
The fluorination of bioactive compounds, including azepanes, is crucial for drug discovery and development due to fluorine's ability to affect the biological activity and physical properties of molecules. The first examples of diastereospecific fluorination of substituted azepanes yielding fluoroazepanes were reported, which is a significant step in synthetic chemistry and pharmacology (Patel & Liu, 2013).
Synthesis and Material Science
Research on azepane derivatives also extends to the synthesis of novel compounds with potential applications in material science. For instance, the stereoselective synthesis of 7-fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine involves intramolecular 1,3-dipolar cycloaddition, showcasing the versatility of azepane derivatives in synthesizing complex molecular structures (Macías et al., 2013).
Catalysis
Copper-catalyzed formal [5 + 2] aza-annulation for the synthesis of azepanes highlights the role of these compounds in facilitating chemical reactions, especially in forming structurally diverse molecules through selective functionalization of C(sp3)-H bonds. This catalytic process allows for late-stage modification of pharmaceuticals and natural products, demonstrating the chemical utility of azepane derivatives (Yang et al., 2022).
Eigenschaften
IUPAC Name |
1-(2-fluoropyridin-4-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-9-10(5-6-13-11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAOKSQELVDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]sulfanyl}propan-2-ol](/img/structure/B1474504.png)


![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetic acid](/img/structure/B1474507.png)



